Methyl 2-(4-(dimethylamino)phenyl)-2-methylpropanoate Methyl 2-(4-(dimethylamino)phenyl)-2-methylpropanoate
Brand Name: Vulcanchem
CAS No.: 476429-12-6
VCID: VC2044321
InChI: InChI=1S/C13H19NO2/c1-13(2,12(15)16-5)10-6-8-11(9-7-10)14(3)4/h6-9H,1-5H3
SMILES: CC(C)(C1=CC=C(C=C1)N(C)C)C(=O)OC
Molecular Formula: C13H19NO2
Molecular Weight: 221.29 g/mol

Methyl 2-(4-(dimethylamino)phenyl)-2-methylpropanoate

CAS No.: 476429-12-6

Cat. No.: VC2044321

Molecular Formula: C13H19NO2

Molecular Weight: 221.29 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-(4-(dimethylamino)phenyl)-2-methylpropanoate - 476429-12-6

Specification

CAS No. 476429-12-6
Molecular Formula C13H19NO2
Molecular Weight 221.29 g/mol
IUPAC Name methyl 2-[4-(dimethylamino)phenyl]-2-methylpropanoate
Standard InChI InChI=1S/C13H19NO2/c1-13(2,12(15)16-5)10-6-8-11(9-7-10)14(3)4/h6-9H,1-5H3
Standard InChI Key JSECWDQHDQHJNO-UHFFFAOYSA-N
SMILES CC(C)(C1=CC=C(C=C1)N(C)C)C(=O)OC
Canonical SMILES CC(C)(C1=CC=C(C=C1)N(C)C)C(=O)OC

Introduction

Chemical Structure and Properties

Methyl 2-(4-(dimethylamino)phenyl)-2-methylpropanoate is characterized by the following properties:

PropertyValue
CAS Registry Number476429-12-6
Molecular FormulaC13H19NO2
Molecular Weight221.29 g/mol
IUPAC Namemethyl 2-[4-(dimethylamino)phenyl]-2-methylpropanoate
Standard InChIInChI=1S/C13H19NO2/c1-13(2,12(15)16-5)10-6-8-11(9-7-10)14(3)4/h6-9H,1-5H3
Standard InChIKeyJSECWDQHDQHJNO-UHFFFAOYSA-N
SMILESCC(C)(C1=CC=C(C=C1)N(C)C)C(=O)OC

The compound's structure consists of a central phenyl ring with a dimethylamino group (-N(CH3)2) at the para position and a methylpropanoate moiety at another position. This configuration contributes to its distinctive chemical behavior and reactivity.

The presence of the dimethylamino group, which acts as an electron-donating substituent, significantly influences the compound's electronic properties. This affects both its physical characteristics and its potential reactivity in various chemical and biological systems. The methylpropanoate group provides an ester functionality that can undergo various transformations, making the compound versatile for chemical modifications .

Synthesis Methods

The synthesis of methyl 2-(4-(dimethylamino)phenyl)-2-methylpropanoate can be achieved through several methods, with the most notable being the alkylation of methyl isobutyrate silyl enol ether with bis[4-(dimethylamino)phenyl]methanol. This reaction is facilitated by using 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent and reaction promoter.

Another synthetic approach draws inspiration from similar compounds in the 2-methyl-2'-phenylpropionic acid derivative family. For instance, the synthesis of related structures often involves palladium-catalyzed reactions. A method described for similar compounds utilizes catalysts such as Pd2(dba)3 or Pd(dba)2 in combination with t-Bu3P and ZnF2 in DMF (N,N-dimethylformamide) as the solvent. The reaction typically proceeds at elevated temperatures (around 80°C) for extended periods (18 hours or more) .

These palladium-catalyzed coupling reactions provide efficient routes to the target compound and its derivatives, with yields typically ranging from 88% to 94%, demonstrating the effectiveness of these synthetic approaches .

Applications

Photonic Applications

Methyl 2-(4-(dimethylamino)phenyl)-2-methylpropanoate has shown significant promise in photonic applications due to its unique structural features. Research has highlighted several potential applications in this domain:

  • Optical Switching: The compound is being investigated for its utility in materials that can switch optical signals, which is essential for telecommunications and data processing technologies.

  • Optical Imaging: Its properties make it suitable for enhancing imaging techniques, potentially improving resolution and contrast in various imaging modalities.

  • 3D Memory Devices: The unique characteristics of the compound allow for the creation of advanced memory storage solutions that utilize three-dimensional data storage techniques.

  • Optical Limiting: The compound is being explored for use in devices that protect sensitive optical components from damage due to high-intensity light sources.

Pharmacological Applications

The structural features of methyl 2-(4-(dimethylamino)phenyl)-2-methylpropanoate contribute to its potential pharmacological applications:

  • Biological Activity: The dimethylamino group enhances the compound's interaction with biological systems, making it a candidate for drug development.

  • Antiallergic Properties: Research suggests that this compound and its structural analogs may have efficacy in treating allergic reactions and other related conditions.

The mechanism of action involves the interaction of the dimethylamino group with biological targets. This group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity and function. The ester moiety can undergo hydrolysis to release the corresponding carboxylic acid, which may further interact with biological targets.

Chemical Reactions

Methyl 2-(4-(dimethylamino)phenyl)-2-methylpropanoate can participate in various chemical reactions typical of esters and aromatic compounds with electron-donating substituents. Some notable reactions include:

  • Hydrolysis: Like other esters, it can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and methanol.

  • Transesterification: The compound can undergo transesterification reactions with other alcohols, leading to the formation of different ester derivatives.

  • Reduction: The ester group can be reduced to form alcohols using appropriate reducing agents such as lithium aluminum hydride (LiAlH4).

  • Electrophilic Aromatic Substitution: The electron-rich aromatic ring, especially enhanced by the electron-donating dimethylamino group, can undergo various electrophilic aromatic substitution reactions.

Research Findings

Recent research on methyl 2-(4-(dimethylamino)phenyl)-2-methylpropanoate has focused on its applications in photonics and potential pharmacological properties.

In the field of photonics, studies have demonstrated the compound's utility in optical limiting and imaging applications. The presence of the dimethylamino group contributes to its photonic properties, making it a valuable component in the development of advanced optical materials.

Regarding its pharmacological potential, research has indicated possible antiallergic properties. Comparative studies have evaluated its efficacy against established antihistamines, with results suggesting it may exhibit comparable effects with potentially fewer side effects.

The following table summarizes key research findings related to this compound:

Application AreaSpecific UsesResearch Findings
PhotonicsOptical switching, imaging, 3D memoryHigh switching speed; stability under environmental stress
PharmacologyAntiallergic treatmentsComparable efficacy with reduced side effects

Comparison with Related Compounds

To better understand the unique properties of methyl 2-(4-(dimethylamino)phenyl)-2-methylpropanoate, it is valuable to compare it with structurally similar compounds:

  • Methyl 2-(4-(2-hydroxyethyl)phenyl)-2-methylpropanoate: This related compound differs in having a 2-hydroxyethyl group instead of a dimethylamino group. The hydroxyl functionality alters the compound's polarity and hydrogen-bonding capabilities, resulting in different physical properties and reactivity patterns .

  • Methyl 2-(2-methoxyphenyl)-2-methylpropanoate: This compound features a methoxy group in the ortho position rather than a dimethylamino group in the para position. This structural difference affects the electronic distribution in the molecule and consequently its reactivity and applications .

  • Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate: This derivative contains a 4-chlorobutanoyl group instead of a dimethylamino group, introducing different electronic and steric effects that influence its chemical behavior and potential applications .

The presence of the dimethylamino group in methyl 2-(4-(dimethylamino)phenyl)-2-methylpropanoate enhances its reactivity in certain reactions and contributes to its unique photonic and pharmacological properties compared to these related compounds.

Synthesis Case Studies

Several case studies have documented the successful synthesis of methyl 2-(4-(dimethylamino)phenyl)-2-methylpropanoate and related compounds. These case studies provide valuable insights into optimal reaction conditions, catalyst choices, and purification methods.

For instance, one study utilized a palladium-catalyzed coupling reaction of 4-bromo phenethyl alcohol with methyltrimethylsilyl dimethylketene acetal in the presence of Pd2(dba)3, t-Bu3P, and ZnF2 in DMF. The reaction was conducted at 80°C for 18 hours, followed by aqueous workup and purification to obtain the desired product with a 94% yield .

Another approach involved the use of hexamethyldisilizane (HMDS) as a protecting agent for the alcohol functionality, followed by a similar palladium-catalyzed coupling reaction. This method yielded the target compound with an 88% yield after deprotection during workup .

These synthesis case studies demonstrate the versatility of palladium-catalyzed coupling reactions in the preparation of methyl 2-(4-(dimethylamino)phenyl)-2-methylpropanoate and its structural analogs, providing valuable guidance for researchers seeking to synthesize this compound for various applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator